molecular formula C16H22N2O2SSi B14882965 3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile

3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile

Cat. No.: B14882965
M. Wt: 334.5 g/mol
InChI Key: AMFBDRXDXQBGMC-UHFFFAOYSA-N
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Description

3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a triethylsilyl-ethynyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzonitrile core, followed by the introduction of the amino group, the methylsulfonyl group, and the triethylsilyl-ethynyl group. Each step requires specific reagents and conditions to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The amino and methylsulfonyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and developing new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-nitroamino-tetrazine
  • 3-Amino-6-methylsulfonyl-benzonitrile
  • 2-((Triethylsilyl)ethynyl)-benzonitrile

Uniqueness

3-Amino-6-(methylsulfonyl)-2-((triethylsilyl)ethynyl)benzonitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C16H22N2O2SSi

Molecular Weight

334.5 g/mol

IUPAC Name

3-amino-6-methylsulfonyl-2-(2-triethylsilylethynyl)benzonitrile

InChI

InChI=1S/C16H22N2O2SSi/c1-5-22(6-2,7-3)11-10-13-14(12-17)16(21(4,19)20)9-8-15(13)18/h8-9H,5-7,18H2,1-4H3

InChI Key

AMFBDRXDXQBGMC-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CC1=C(C=CC(=C1C#N)S(=O)(=O)C)N

Origin of Product

United States

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